4-Cyanobiphenyl, particularly its derivative 4'-pentyl-4-cyanobiphenyl (also known as 5CB), played a crucial role in the development of liquid crystal displays (LCDs). In the 1970s, the discovery of 5CB's nematogenic properties and its responsiveness to electric fields paved the way for the creation of dynamic and efficient LCDs. 5CB's ability to change its orientation under an electric field allows for the manipulation of light, forming the basis for the visual displays in modern electronic devices like TVs, computer monitors, and smartphones.
4-Cyanobiphenyl serves as a model compound in research on molecular dynamics and phase transitions. Its well-defined structure and sensitivity to external stimuli, such as temperature and electric fields, enable scientists to study the behavior of molecules and the transitions between different phases of matter. This research has applications in various fields, including materials science, drug discovery, and understanding biological processes.
The unique properties of 4-cyanobiphenyl are being explored for the development of sensors. Its ability to change its optical properties in response to various stimuli, such as temperature, pressure, and chemical exposure, is being investigated for applications in areas like environmental monitoring, medical diagnostics, and security systems.
4-Cyanobiphenyl is an organic compound characterized by the molecular formula C₁₃H₉N. It consists of a biphenyl structure with a cyano group (-C≡N) attached to one of the phenyl rings. This compound appears as a light yellow solid and has a melting point ranging from 85 to 87 °C. Its molecular weight is approximately 179.22 g/mol . 4-Cyanobiphenyl is notable for its role in various
4-Cyanobiphenyl itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a liquid crystal. In the liquid crystal phase, the elongated molecules self-assemble in specific orientations, influencing the optical properties of the material. This property allows for light manipulation in LCD technologies [].
Research indicates that 4-cyanobiphenyl exhibits biological activity, particularly in toxicological studies. It has been classified under categories indicating potential acute toxicity upon ingestion or dermal exposure. Specifically, it may cause skin irritation and serious eye irritation, and it is harmful if inhaled or ingested . Studies also suggest that compounds with similar structures may exhibit varying degrees of biological activity, making 4-cyanobiphenyl a subject of interest in pharmacological research.
The synthesis of 4-cyanobiphenyl can be achieved through several methods:
4-Cyanobiphenyl has several applications across different fields:
Interaction studies involving 4-cyanobiphenyl focus on its reactivity with various chemical species. For instance:
Several compounds share structural similarities with 4-cyanobiphenyl. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Hexyl-4'-cyanobiphenyl | Alkyl chain substitution on biphenyl | Enhanced solubility in organic solvents |
4-Pentyl-4'-cyanobiphenyl | Longer alkyl chain | Improved liquid crystal properties |
Biphenyl | No cyano group | Lacks the reactivity associated with cyano |
4-Bromobiphenyl | Bromine substitution | Different reactivity profile |
These compounds are compared based on their structural features and unique properties that differentiate them from 4-cyanobiphenyl. The presence of the cyano group imparts distinctive reactivity and applications that are not found in other similar compounds.
Irritant;Environmental Hazard